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Compound of Interest

Compound Name: 5-Chloro-4-methyl-2-nitropyridine

Cat. No.: B13876574 Get Quote

Introduction & Strategic Analysis
5-Chloro-4-methyl-2-nitropyridine (CAS: 52092-47-4 analog) represents a "privileged

scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK,

EGFR) and agrochemicals.[1] Its value lies in its orthogonal reactivity profile, which allows for

the sequential and regioselective introduction of three distinct functionalities.

The "Switchboard" Reactivity Model
To successfully functionalize this molecule, one must understand the electronic hierarchy of its

substituents. The pyridine ring is electron-deficient, activated by both the ring nitrogen and the

strong electron-withdrawing nitro group (ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

) at the C2 position.
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Position Substituent
Electronic
Character

Reactivity Mode

C2
Nitro (

)

Highly Activated (

to N)

Primary Electrophile (

): The nitro group at

C2 is a "super-leaving

group," often more

labile than halogens

due to the strong

activation by the ring

nitrogen.[1][2]

C5
Chloro (

)
Deactivated / Latent

Secondary

Electrophile (Cross-

Coupling): The C-Cl

bond is robust

towards mild

nucleophiles but

serves as an excellent

handle for Pd-

catalyzed cross-

coupling (Suzuki,

Buchwald-Hartwig).[1]

[2]

C4
Methyl (

)
Acidic / Steric

Nucleophilic Handle

(Lateral Lithiation):

The protons are

acidified by the

electron-deficient ring,

allowing for

deprotonation and

reaction with

electrophiles, or

condensation

reactions.[2]
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Strategic Warning: The order of operations is critical. Attempting Pd-catalyzed coupling at C5

before displacing the C2-nitro group is possible but requires careful catalyst selection to avoid

poisoning by the nitro group.[1] Conversely, displacing the C2-nitro group with an electron-

donating amine will deactivate the ring, making subsequent C5-coupling more difficult

(requiring more active ligands).[1]

Decision Tree & Workflow
The following diagram outlines the logical flow for functionalizing this scaffold.

5-Chloro-4-methyl-
2-nitropyridine

Path A: SNAr
(C2-Functionalization)

Nucleophile (R-NH2)
Base, mild heat

Path B: Cross-Coupling
(C5-Functionalization)

Ar-B(OH)2, Pd(0)
Base, 80-100°C

Path C: Reduction
(Nitro to Amine)

Fe/NH4Cl or H2/Cat

2-Amino-5-chloro-
4-methylpyridine

Displacement of NO2

5-Aryl-4-methyl-
2-nitropyridine

C-C Bond Formation

2-Amino-5-chloro-
4-methylpyridine

Chemoselective Reduction

Click to download full resolution via product page

Figure 1: Strategic functionalization pathways.[1][2] Path A is kinetically favored for

nucleophiles; Path B requires metal catalysis.[2]

Detailed Protocols
Protocol A: Regioselective (Displacement of C2-Nitro)
Objective: To introduce an amine or alkoxide at the C2 position by displacing the nitro group.[2]

Mechanism: The nucleophile attacks C2 (most electron-deficient).[1][3][2] The nitro group

leaves as nitrite.[2] The C5-Cl bond remains intact because C2 is significantly more activated (

-position).[1][2]

Materials:

Substrate: 5-Chloro-4-methyl-2-nitropyridine (1.0 equiv)[1]
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Nucleophile: Primary/Secondary Amine (1.1–1.2 equiv)[2]

Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (2.0 equiv)[1][2]

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[2]

Procedure:

Dissolution: Dissolve 1.0 equiv of 5-Chloro-4-methyl-2-nitropyridine in DMF (concentration

~0.2 M).

Addition: Add 2.0 equiv of DIPEA.

Nucleophile: Slowly add 1.1 equiv of the amine at room temperature (RT).

Note: The reaction is often exothermic.[2] If using a volatile amine, cool to 0°C during

addition.[2][4]

Reaction: Stir at RT for 2–4 hours. If TLC/LCMS shows incomplete conversion, heat to 50–

60°C.[2]

Endpoint: Disappearance of starting material (

at C2 is usually fast).[2]

Workup: Pour the mixture into ice-water. The product often precipitates.[2] Filter and wash

with water.[1][2] If no precipitate, extract with EtOAc, wash with brine (3x to remove DMF),

dry over Na₂SO₄, and concentrate.[2]

Why this works: The nitro group at C2 is a "super-leaving group" in pyridine chemistry, often

superior to halogens. The C5-Cl is deactivated relative to C2 and requires much harsher

conditions (or Pd catalysis) to react.[2]

Protocol B: C5-Suzuki Cross-Coupling (Retention of
Nitro)
Objective: To couple an aryl/heteroaryl group at C5 while preserving the C2-nitro group.

Challenge: The C-Cl bond is less reactive than C-Br.[1] Standard Pd(PPh₃)₄ may fail. Solution:
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Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition

into the aryl chloride.[2]

Materials:

Substrate: 5-Chloro-4-methyl-2-nitropyridine (1.0 equiv)[1]

Boronic Acid: Arylboronic acid (1.2 equiv)[2]

Catalyst: Pd(OAc)₂ (2–5 mol%) + XPhos (4–10 mol%) OR Pd(dppf)Cl₂ (for simpler

substrates).[2]

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.[1][2]

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2]

Procedure:

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and

backfill with Argon (3x).[2]

Solvent: Add degassed Dioxane/Water mixture.[1][2]

Catalyst: Add the Pd catalyst and ligand under a positive stream of Argon.

Reaction: Seal and heat to 80–100°C for 4–12 hours.

Monitoring: Check for consumption of the chloride.[2][5]

Workup: Cool to RT. Filter through Celite.[1][2] Dilute with EtOAc and wash with water.[1][2]

Purification: Flash chromatography.

Critical Note: The C2-nitro group can potentially poison Pd catalysts or undergo reduction if

harsh reducing conditions are used.[1] The XPhos/Pd(OAc)₂ system is robust and generally

tolerates nitro groups well.[2]

Protocol C: Chemoselective Reduction (Nitro to Amine)
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Objective: Reduce the C2-nitro group to a C2-amine without dechlorinating C5.[1][2] Risk:

Catalytic hydrogenation (H₂/Pd-C) often causes hydrodechlorination (loss of Cl).[1][2]

Recommended Method: Iron-Mediated Reduction[1]

Setup: Suspend 5-Chloro-4-methyl-2-nitropyridine (1.0 equiv) in Ethanol/Water (3:1).

Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 1–2 hours.

Workup: Filter the hot mixture through Celite to remove iron residues. Wash the pad with hot

ethanol.[2] Concentrate the filtrate.

Result: 2-Amino-5-chloro-4-methylpyridine.[1][2]

Alternative: SnCl₂·2H₂O in EtOAc/EtOH is also effective but generates more waste.[1][2]

Summary of Reactivity Data
Reaction Type Target Site Reagents

Key Selectivity
Factor

C2 (

)

Primary Amines,

DIPEA, DMF

C2 is

to Nitrogen; Nitro is a

better leaving group

than Cl at C5.[1]

Suzuki
C5 (

)

Ar-B(OH)₂, Pd-XPhos,

K₃PO₄

Oxidative addition to

C-Cl requires active

ligand; C2-Nitro is

tolerated.[1][2]

Reduction
C2 (

)
Fe / NH₄Cl / EtOH

Chemoselective

reduction avoids C-Cl

cleavage (unlike

H₂/Pd).[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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